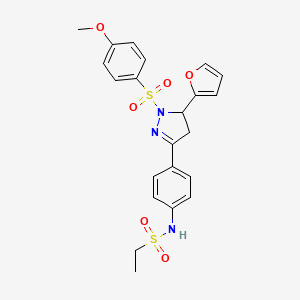

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[3-(furan-2-yl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S2/c1-3-32(26,27)24-17-8-6-16(7-9-17)20-15-21(22-5-4-14-31-22)25(23-20)33(28,29)19-12-10-18(30-2)11-13-19/h4-14,21,24H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFIAFKWOJTDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Methoxyphenyl Group: This step involves the sulfonylation of the pyrazole ring with a methoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Sulfonamide Moiety: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit significant cytotoxic properties against various cancer cell lines. For instance, derivatives of 4,5-dihydro-1H-pyrazole have shown promising activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines . The specific structure of this compound may enhance its interaction with biological targets involved in cancer progression.

Anti-inflammatory Properties

The sulfonamide moiety in the compound is known for its anti-inflammatory effects. Compounds containing sulfonamide groups have been studied for their ability to inhibit enzymes such as carbonic anhydrase and cyclooxygenase, which are pivotal in inflammatory processes . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure–activity relationship (SAR) studies have revealed that modifications to the furan and methoxyphenyl groups can significantly influence the compound's potency and selectivity against target enzymes or receptors .

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. The introduction of various substituents on the pyrazole ring can lead to compounds with improved pharmacological profiles .

Data Table: Summary of Biological Activities

| Compound Name | Structure Features | Activity Type | Target Cell Lines | IC50 Value |

|---|---|---|---|---|

| N-(4-(5-(furan-2-yl)-... | Furan ring, Methoxy group | Anticancer | A549, SK-MEL-2 | 4.27 µg/mL |

| Similar Sulfonamides | Sulfonamide group | Anti-inflammatory | - | - |

Case Study 1: Anticancer Evaluation

In a study conducted by Alam et al., a series of 5-substituted 4,5-dihydro-pyrazoles were synthesized and evaluated for their anticancer properties. The most active compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cell lines, indicating a strong potential for further development into therapeutic agents targeting skin cancer .

Case Study 2: Inhibition Studies

Another study focused on the inhibition of cyclooxygenase enzymes by sulfonamide derivatives revealed that modifications to the phenolic groups significantly enhanced inhibitory activity. This suggests that similar modifications to N-(4-(5-(furan-2-yl)-...) could improve its anti-inflammatory efficacy .

Mechanism of Action

The mechanism of action of N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.

Pathway Modulation: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and tumor growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Physicochemical Properties

- Melting Points: The pyrano-pyrazole analog () melts at 69–70.4°C , while triazole derivatives () typically exhibit higher melting points (>100°C) due to rigid aromatic systems. The target compound’s furan and flexible ethanesulfonamide groups may lower its melting point relative to triazoles.

- Yield : Yields for sulfonamide-containing analogs range from 70% () to >80% (), suggesting efficient synthetic routes .

Biological Activity

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A furan ring , which is known for its biological activity.

- A pyrazole moiety , which has been associated with various pharmacological properties.

- A sulfonamide group , which is significant in medicinal chemistry for its antibacterial properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including those similar to this compound. The following table summarizes key findings regarding the antimicrobial efficacy of related compounds:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Targeted |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Escherichia coli |

| 13 | 0.15 | 0.20 | Pseudomonas aeruginosa |

These results indicate that compounds with similar structural features exhibit potent antimicrobial activity, suggesting that this compound may also possess significant antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The following table highlights important findings from studies on related pyrazole derivatives:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 22 | MCF7 | 0.28 | Induces apoptosis via caspase activation |

| 24 | A549 | 0.52 | Inhibits ERK1/2 signaling pathway |

| 25 | SK-MEL-2 | 4.27 | Inhibits tubulin polymerization |

The IC50 values indicate that these compounds are effective in inhibiting cancer cell proliferation, with mechanisms involving apoptosis and inhibition of critical signaling pathways . The structure–activity relationship (SAR) studies suggest that modifications to the substituents on the pyrazole ring significantly influence anticancer activity.

Case Studies and Research Findings

A study published in ACS Omega evaluated a series of thiazole/thiophene-bearing pyrazole derivatives for their biological activity. The most active derivative demonstrated MIC values as low as 0.22 µg/mL against Staphylococcus aureus, highlighting the potential of pyrazole derivatives in treating infections caused by resistant bacteria .

Another research focused on the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. The study found that specific substitutions on the phenyl rings enhanced anticancer efficacy, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the pyrazole core through cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. Key steps include sulfonylation of the pyrazole nitrogen and subsequent coupling with ethanesulfonamide-bearing aromatic intermediates. Critical parameters include:

- Temperature : Optimal control (e.g., 60–80°C for cyclocondensation) to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in sulfonylation steps.

- Catalysts : Triethylamine or DMAP for efficient sulfonamide bond formation .

- Validation : Intermediate purity is monitored via TLC or HPLC, with final product characterization using /-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks. Refinement using SHELXL (e.g., SHELX-97) ensures accuracy in bond lengths and angles .

- NMR Spectroscopy : -NMR identifies substituent environments (e.g., furan protons at δ 6.2–7.4 ppm), while -NMR (if applicable) confirms fluorinated groups.

- FT-IR : Confirms sulfonamide (SO-N) stretches at 1150–1350 cm and furan C-O-C vibrations .

Q. How is the compound’s initial biological activity assessed in drug discovery pipelines?

- Methodological Answer :

- In Vitro Enzyme Assays : Target-specific screens (e.g., kinase inhibition) using fluorescence-based or radiometric assays. IC values are calculated from dose-response curves.

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors/enzymes.

- Cellular Assays : Cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

Q. What physicochemical properties are critical for formulation and stability studies?

- Methodological Answer :

- Solubility : Determined in buffers (pH 1.2–7.4) using shake-flask or UV-spectrophotometry.

- Thermal Stability : DSC/TGA analysis identifies melting points (e.g., 180–220°C) and decomposition thresholds.

- LogP : Measured via HPLC (reverse-phase C18 columns) to estimate lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading).

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity in pyrazole formation.

- Workup Optimization : Liquid-liquid extraction with ethyl acetate/water removes unreacted sulfonyl chlorides; recrystallization in ethanol/water enhances purity .

Q. How are structural ambiguities resolved when crystallographic data conflicts with computational predictions?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-31G**) and experimental bond lengths/angles to identify discrepancies.

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C-H···O) to validate packing motifs.

- Twinning Analysis in SHELXL : Addresses overlapping reflections in X-ray data caused by crystal twinning .

Q. What strategies are employed to analyze the compound’s mechanism of action when initial biological data is inconclusive?

- Methodological Answer :

- Proteomics/Transcriptomics : SILAC or RNA-seq identifies differentially expressed proteins/genes post-treatment.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., GROMACS) to predict interaction hotspots.

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with activity trends .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).

- Metabolite Identification : HRMS/MS detects phase I/II metabolites; assess bioactivity of major metabolites.

- Tissue Distribution Studies : Whole-body autoradiography or PET imaging with -labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.